methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate
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Overview
Description
Methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate is a complex organic compound with significant potential in various fields of scientific research. Its intricate structure allows for a range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate typically involves multi-step organic reactions. Each reaction must be carefully monitored to ensure the correct formation of intermediates, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods: Industrial synthesis often employs catalytic processes to increase yield and efficiency. The sulfonation of the benzenesulfonamido group and the incorporation of the thiazole ring are key steps in the large-scale production.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including:
Oxidation: The sulfur-containing thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine ring allows for substitutions at various positions.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used in oxidation reactions, while reducing agents such as sodium borohydride are applied in reduction. Substitution reactions might involve reagents like alkyl halides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or hydrocarbons.
Substitution: New derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: In organic synthesis, the compound is used as an intermediate in the preparation of more complex molecules. It's a valuable building block for various synthetic applications.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways, particularly those involving sulfur-containing rings.
Medicine: Potential applications in drug design and development due to its unique structural features. It's investigated for its potential efficacy in targeting specific biological pathways.
Industry: Used in the development of new materials and catalysts, particularly in processes that require high specificity and efficiency.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form strong hydrogen bonds with target proteins, while the thiazole ring interacts with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Methyl 1-{3-[2-(phenylsulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate
Methyl 1-{3-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate
Uniqueness: The presence of the 4-methylbenzenesulfonamido group makes it distinct, providing unique steric and electronic properties that influence its reactivity and binding interactions.
This compound’s versatile chemical structure opens up a wealth of possibilities in various research and industrial applications. Whether contributing to cutting-edge drug development or novel materials, its potential impact is vast and varied.
Properties
IUPAC Name |
methyl 1-[3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-14-3-6-17(7-4-14)30(26,27)22-20-21-16(13-29-20)5-8-18(24)23-11-9-15(10-12-23)19(25)28-2/h3-4,6-7,13,15H,5,8-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEGBKLOTVKENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCC(CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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